Methoclocinnamox

Descripción general

Descripción

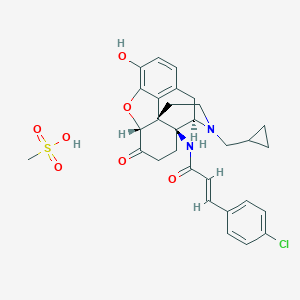

Methoclocinnamox (MC-CAM) is a 14β-cinnamoylamino codeinone derivative first synthesized by Lewis et al. as part of a series of opioid receptor modulators . It exhibits a dual pharmacological profile: initial partial µ-opioid agonist activity followed by prolonged, insurmountable µ-antagonist effects . This unique activity stems from its structural features, including the cinnamoyl group at the C14 position and the absence of a phenolic hydroxyl group at C3, which differentiates it from classical morphinones like clocinnamox (CCAM) . MC-CAM’s pseudo-irreversible receptor binding enables sustained blockade of opioid effects, making it a candidate for opioid use disorder (OUD) treatment .

Métodos De Preparación

Methoclocinnamox can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The synthetic route typically involves the formation of the core structure followed by the introduction of functional groups. The reaction conditions often include specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve scaling up the laboratory synthesis to larger reactors and optimizing the reaction conditions for higher yields and purity .

Análisis De Reacciones Químicas

Methoclocinnamox undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1. Opioid Receptor Interaction

- MC-CAM acts primarily on the mu-opioid receptor, displaying a complex pharmacological profile that includes both agonist and antagonist effects. This duality makes it particularly useful for studying opioid receptor dynamics and developing new analgesics .

- The compound's unique structure allows for prolonged receptor occupation, leading to a dose-dependent antagonist effect, which can be beneficial in mitigating opioid overdose scenarios .

2. Antinociceptive Effects

- Research indicates that MC-CAM exhibits potent antinociceptive properties in various animal models. In tail flick and tail withdrawal assays, it demonstrated significant efficacy as an analgesic agent, suggesting its potential for pain management therapies .

Case Studies and Research Findings

1. Antagonist Activity

- A study compared the effects of MC-CAM with other opioid antagonists like clocinnamox and b-chlornaltrexamine. It was found that MC-CAM provided a longer-lasting blockade of morphine-mediated antinociception, highlighting its potential for use in treating opioid dependence by preventing relapse through its antagonist properties .

2. Respiratory Function Studies

- Investigations into the effects of MC-CAM on respiratory function in rhesus monkeys revealed that while it can act as an agonist at lower doses, higher doses lead to respiratory depression akin to traditional opioids. This finding underscores the importance of careful dosage management when considering MC-CAM for therapeutic applications .

Potential Applications

1. Pain Management

- Given its antinociceptive properties, MC-CAM could serve as a novel analgesic agent, particularly in cases where patients are at risk for opioid misuse or overdose.

2. Opioid Dependence Treatment

- The ability of MC-CAM to block the effects of other opioids positions it as a candidate for inclusion in treatment protocols aimed at reducing opioid dependence and preventing relapse.

3. Research Tool in Opioid Pharmacology

- As a selective antagonist with unique properties, MC-CAM can be utilized in research settings to better understand the mechanisms of opioid action and the development of tolerance and dependence.

Summary Table: Key Properties of Methoclocinnamox

| Property | Description |

|---|---|

| Chemical Structure | 14-Aminodihydromorphinone derivative |

| Primary Action | Mu-opioid receptor agonist/antagonist |

| Antinociceptive Efficacy | Potent in animal models (tail flick/warm water assays) |

| Dose-Dependent Effects | Agonist at low doses; antagonist at higher doses |

| Research Applications | Pain management; opioid dependence treatment; pharmacological studies |

Mecanismo De Acción

Methoclocinnamox exerts its effects by selectively binding to the μ-opioid receptor. As a pseudo-irreversible partial agonist, it activates the receptor to a certain extent but also blocks the effects of other ligands. This dual action results in a mixture of agonist and antagonist effects. The molecular targets and pathways involved include the μ-opioid receptor and downstream signaling pathways that mediate analgesia, reinforcement, and respiratory depression .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Analogous Compounds

Clocinnamox (CCAM)

- Structural Similarities: Both MC-CAM and CCAM share the 14β-cinnamoylamino backbone. However, CCAM is a morphinone derivative with a phenolic hydroxyl group at C3, whereas MC-CAM is a codeinone derivative with a methoxy group at C3 .

- Pharmacological Differences: Receptor Affinity: CCAM shows higher µ-receptor affinity (µ = 0.46 nM) compared to MC-CAM (µ = 7.2 nM) . Duration of Action: MC-CAM’s antagonist effects persist for up to 5 days in rats, whereas CCAM’s effects are shorter-lived .

Table 1: Structural and Pharmacological Comparison of MC-CAM and CCAM

Deoxyclocinnamox (DOC-CAM)

DOC-CAM, a 3-deoxy analog of CCAM, lacks the phenolic hydroxyl group but retains high µ-receptor affinity (µ = 1.2 nM). Unlike MC-CAM, DOC-CAM is a pure antagonist with greater µ-selectivity (µ:δ:κ = 1:0.05:0.03) . This highlights the critical role of the C3 substituent in modulating agonist vs. antagonist activity.

Methcinnamox (M-CAM)

M-CAM, another 14β-cinnamoylamino morphinone, shares CCAM’s irreversible µ-antagonism but lacks MC-CAM’s partial agonist effects. Its µ-affinity (µ = 1.6 nM) is closer to CCAM than MC-CAM, suggesting that codeinone derivatives (e.g., MC-CAM) favor partial agonism .

Functional Comparison with Buprenorphine

However, key differences exist:

Table 2: MC-CAM vs. Buprenorphine

- Mechanistic Insights: MC-CAM’s prolonged antagonism arises from near-irreversible receptor binding, whereas buprenorphine’s effects are reversible . In rhesus monkeys, MC-CAM and buprenorphine similarly suppressed alfentanil self-administration, but MC-CAM required higher doses for equivalent efficacy .

Pharmacological Distinctions from Other Opioid Modulators

Dopaminergic Effects

MC-CAM uniquely increases nucleus accumbens (NAC) dopamine (DA) overflow by 200–245% within 30 minutes, an effect absent in CCAM . This acute DA surge mirrors reinforcing effects of opioids but is followed by sustained antagonism, blocking subsequent opioid-induced DA release .

Thermal Antinociception

This contrasts with high-efficacy agonists like fentanyl, which are effective at higher temperatures .

Actividad Biológica

Methoclocinnamox (MC-CAM) is a synthetic derivative of 14-aminodihydromorphinone, which has garnered significant interest in pharmacological research due to its unique profile of opioid receptor activity. This article delves into the biological activity of MC-CAM, focusing on its binding affinities, agonist and antagonist properties, and potential therapeutic applications.

MC-CAM is structurally related to clocinnamox (C-CAM) but exhibits distinct pharmacological properties. The compound's efficacy is largely attributed to its interaction with the mu-opioid receptor (MOR), where it acts as a partial agonist. Unlike C-CAM, which functions solely as an antagonist, MC-CAM demonstrates both agonistic and antagonistic activities depending on the receptor subtype and the context of use.

Key Structural Features

- Cinnamoyl Substituent : The presence of the cinnamoyl group in MC-CAM is crucial for its biological activity, influencing receptor binding and efficacy.

- Substituents : Variations in substituents at the 2' and 4' positions have been shown to modulate the compound's efficacy at MOR, delta-opioid receptor (DOR), and kappa-opioid receptor (KOR) .

Binding Affinities

The binding affinities of MC-CAM for various opioid receptors have been characterized through radiolabeled assays. The following table summarizes its affinities compared to other opioid ligands:

| Compound | MOR Affinity (nM) | DOR Affinity (nM) | KOR Affinity (nM) |

|---|---|---|---|

| This compound | 0.46 | 29 | 4.5 |

| Clocinnamox | 7.2 | 7.2 | 1.6 |

| Morphine | 1.0 | 20 | 10 |

These data indicate that MC-CAM has a significantly higher affinity for MOR compared to DOR and KOR, positioning it as a potent candidate for pain management therapies .

In Vitro Studies

In vitro studies have demonstrated that MC-CAM exhibits partial agonist activity at MOR and can activate G-protein signaling pathways, as evidenced by increased [^35S]GTPγS binding in cell membranes expressing MOR . This activity suggests that MC-CAM could provide analgesic effects similar to those of traditional opioids but with a potentially lower risk of side effects such as respiratory depression.

In Vivo Studies

In vivo assessments using mouse models have shown that MC-CAM produces significant antinociceptive effects in tail flick and tail withdrawal assays. The efficacy was comparable to morphine, with an effective dose (ED50) ranging from 0.003 mg/kg to 0.014 mg/kg, indicating a strong analgesic effect . Notably, MC-CAM exhibits a long duration of action, potentially due to its pseudo-irreversible binding characteristics.

Case Studies

Several studies have explored the therapeutic potential of MC-CAM in pain management and opioid dependence treatment:

- Pain Management : In a study involving chronic pain models, MC-CAM was administered to assess its analgesic properties. Results indicated that it effectively reduced pain responses without significant development of tolerance .

- Opioid Dependence : Research has also investigated the role of MC-CAM in mitigating withdrawal symptoms in opioid-dependent subjects. Preliminary findings suggest that its partial agonist activity may help stabilize patients during detoxification .

Q & A

Basic Research Questions

Q. What are the foundational steps to identify research gaps in Methoclocinnamox studies?

To identify gaps, conduct a systematic literature review focusing on pharmacological mechanisms, pharmacokinetic profiles, and unresolved contradictions in existing studies. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps . For example, compare preclinical efficacy data across species to pinpoint inconsistencies in dose-response relationships or bioavailability. Cross-reference findings with databases like PubMed and EMBASE, prioritizing studies that lack replication or fail to address translational challenges (e.g., interspecies variability) .

Q. How should researchers design initial experiments to evaluate this compound’s opioid receptor selectivity?

Begin with in vitro binding assays using radioligand displacement techniques across μ-, δ-, and κ-opioid receptors. Include positive controls (e.g., naloxone for μ-receptors) and quantify IC₅₀ values. To minimize bias, use blinded data analysis and replicate experiments across independent labs. Refer to standardized protocols in journals like Medicinal Chemistry Research for assay validation . For statistical rigor, employ ANOVA with post-hoc Tukey tests to compare receptor affinities .

Q. What methodological considerations are critical for synthesizing this compound analogs?

Optimize synthetic routes using factorial design experiments to assess variables like reaction temperature, solvent polarity, and catalyst efficiency. Characterize intermediates via NMR and mass spectrometry, adhering to the Beilstein Journal’s guidelines for reporting synthetic yields and purity thresholds (>95% by HPLC) . Include detailed spectral data in supplementary materials to enable reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across preclinical pain models?

Conduct a meta-analysis of existing data, stratifying results by model type (e.g., neuropathic vs. inflammatory pain) and administration routes. Use mixed-effects models to account for heterogeneity in study designs . For unresolved discrepancies, perform head-to-head comparisons in standardized models (e.g., von Frey filament testing) with rigorous power calculations to ensure sample adequacy .

Q. What advanced statistical methods are recommended for analyzing this compound’s dose-dependent adverse effects?

Apply Bayesian hierarchical modeling to integrate sparse or conflicting toxicity datasets. This approach accommodates variability in species-specific metabolic pathways and identifies dose thresholds for adverse events (e.g., respiratory depression). Validate findings using receiver operating characteristic (ROC) curves to balance sensitivity and specificity .

Q. How should translational studies address interspecies differences in this compound metabolism?

Use physiologically based pharmacokinetic (PBPK) modeling to simulate human pharmacokinetics from rodent data. Incorporate enzyme kinetics (e.g., CYP450 isoforms) and protein binding parameters. Validate models with in vitro human hepatocyte assays and cross-validate using allometric scaling . Report discrepancies between predicted and observed clearance rates in the discussion section, per Pharmaceutical Research guidelines .

Q. Methodological Challenges and Solutions

Q. What strategies ensure reproducibility in this compound’s in vivo efficacy studies?

- Pre-registration : Publish protocols on platforms like Open Science Framework to reduce outcome reporting bias .

- Standardization : Adopt ARRIVE 2.0 guidelines for animal studies, including randomization methods and blinding procedures .

- Data transparency : Share raw datasets (e.g., electrophysiological recordings) in repositories like Figshare, annotated with metadata for reuse .

Q. How can researchers optimize in silico screens for this compound derivatives with reduced off-target effects?

Combine molecular docking (e.g., AutoDock Vina) with machine learning models trained on opioid receptor crystallography data. Prioritize compounds with >10-fold selectivity for target receptors and validate hits using patch-clamp electrophysiology. Cross-reference results with Tox21 databases to flag potential hepatotoxicity .

Q. Data Reporting and Publication Standards

Q. What are the best practices for reporting negative or inconclusive results in this compound studies?

Follow the Medicinal Chemistry Research template: clearly state null hypotheses, provide raw data in supplementary files, and discuss methodological limitations (e.g., small sample sizes, assay sensitivity). Use equivalence testing to distinguish true negatives from underpowered studies .

Q. How should researchers handle conflicting interpretations of this compound’s mechanism of action?

Organize a cross-laboratory consortium to replicate key findings under harmonized protocols. Publish a consensus paper in a high-impact journal (e.g., Nature Reviews Drug Discovery), highlighting areas of agreement and unresolved questions. Use Delphi methodology to aggregate expert opinions .

Propiedades

IUPAC Name |

(E)-N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-chlorophenyl)prop-2-enamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29ClN2O4.CH4O3S/c30-20-7-3-17(4-8-20)5-10-24(35)31-29-12-11-22(34)27-28(29)13-14-32(16-18-1-2-18)23(29)15-19-6-9-21(33)26(36-27)25(19)28;1-5(2,3)4/h3-10,18,23,27,33H,1-2,11-16H2,(H,31,35);1H3,(H,2,3,4)/b10-5+;/t23-,27+,28+,29-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXNKAGAUFXFDO-JVJDXIHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)C=CC7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)/C=C/C7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33ClN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117332-69-1 | |

| Record name | Clocinnamox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117332691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.